molecular formula C13H28 B3327070 2-Methyl-5-propylnonane CAS No. 31081-17-1

2-Methyl-5-propylnonane

Cat. No.: B3327070
CAS No.: 31081-17-1
M. Wt: 184.36 g/mol
InChI Key: CABCROIGBFQLHZ-UHFFFAOYSA-N
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Description

2-Methyl-5-propylnonane is a high-purity organic compound provided for use as an analytical reference standard. This compound, with the molecular formula C13H28 and a molecular weight of 184.36 g/mol, is characterized by specific physical properties including a density of 0.8±0.1 g/cm³ and a boiling point of 216.0±7.0 °C . Its primary research value lies in its application within the pharmaceutical industry, where it is specifically used for the analytical method development and method validation (AMV) required for Abbreviated New Drug Applications (ANDA), particularly in the commercial production of the drug Escitalopram . In this context, it serves as a critical benchmark for ensuring the accuracy and consistency of analytical procedures. Furthermore, this compound has been identified in biomedical research exploring human breath, where its associations have been studied in the context of respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD), bronchiectasis, and asthma, highlighting its potential role as a volatile biomarker . Our product is supplied with comprehensive characterization data compliant with regulatory guidelines. Traceability to pharmacopeial standards (USP, EP) can be provided based on feasibility. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-propylnonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-5-7-9-13(8-6-2)11-10-12(3)4/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABCROIGBFQLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Methodologies for Identification and Trace Quantification of 2 Methyl 5 Propylnonane

Chromatographic and Spectrometric Approaches in Complex Chemical Systems

The analysis of 2-Methyl-5-propylnonane, a branched alkane, in intricate matrices relies heavily on the synergy between chromatographic separation and spectrometric detection. These approaches provide the necessary selectivity and sensitivity to isolate the compound from thousands of other chemicals and to determine its identity and quantity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The process involves a gas chromatograph, which separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. As each separated compound elutes from the column, it enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum that serves as a chemical fingerprint for identification. acs.org

Volatile Organic Compound (VOC) profiling is used to characterize the wide array of volatile substances emitted from a sample, which can range from biological tissues to environmental air samples. GC-MS is a primary tool for this purpose, capable of separating and identifying hundreds of VOCs in a single analysis. nih.govspringernature.com The methodology typically involves a preconcentration step, such as solid-phase microextraction (SPME) or thermal desorption from adsorbent tubes, to capture and focus the VOCs before introducing them into the GC-MS system. mdpi.com this compound, as a volatile hydrocarbon, would be readily detected in such profiles. Its identification would be confirmed by matching its retention time and mass spectrum against a spectral library, such as that maintained by the National Institute of Standards and Technology (NIST). medistri.swiss

Table 1: Typical GC-MS Parameters for VOC Profiling

ParameterSettingPurpose
Column DB-624 or similarOptimized for separation of volatile compounds.
Carrier Gas HeliumInert gas to carry sample through the column.
Flow Rate 1.0 - 1.5 mL/minControls the speed of separation and peak resolution.
Oven Program Ramped (e.g., 40°C to 250°C)Separates compounds based on boiling point.
Ionization Mode Electron Ionization (EI) at 70eVStandard ionization method for creating reproducible mass spectra.
Mass Range 35-550 amuRange of mass-to-charge ratios scanned by the detector.

The analysis of petroleum and its distillates, such as gasoline and aviation fuel, is a complex task due to the presence of thousands of hydrocarbon isomers. whitman.edu this compound is a representative of the iso-alkane class found in these fuels. Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) are often employed for this application. researchgate.net This method provides enhanced separation by using two different columns, allowing for the detailed characterization of hydrocarbon groups (e.g., n-alkanes vs. iso-alkanes). acs.org The precise identification of branched alkanes like this compound is crucial as the degree of branching significantly influences fuel properties, including octane (B31449) rating and combustion performance.

GC-MS is extensively used to analyze the chemical composition of extracts from natural sources like plants, algae, and fungi. These extracts often contain a complex mixture of volatile and semi-volatile compounds, including hydrocarbons. spectroscopyonline.com Research has shown that branched alkanes are common constituents of the cuticular waxes of plants and can be identified in various natural extracts. For example, studies on seaweed and pepper cultivars have successfully identified various 2-methyl branched alkanes using GC-MS. researchgate.netresearchgate.net The process involves extracting the volatile components from the plant material using a solvent, followed by direct injection or SPME, and subsequent GC-MS analysis to separate and identify the constituents, including any isomers of methyl-propylnonane that may be present.

Table 2: Research Findings on Branched Alkanes in Natural Extracts via GC-MS

Source MaterialBranched Alkanes IdentifiedResearch Focus
Triticum aestivum (Wheat)iso- and anteiso-alkanesAnalysis of cuticular waxes. nih.gov
Capsicum frutescens (Pepper)2-methyl branched alkanes (C13 to C17)Characterization of aroma-contributing compounds. researchgate.net
Corallina officinalis (Seaweed)General branched alkanes (2.06% of extract)Identification of bioactive chemical constituents. researchgate.net
Clitorea ternatea (Butterfly Pea)Brominated branched alkanesComparative analysis of phytochemicals. saspublishers.com

The flavor and aroma profile of processed foods is determined by a complex mixture of volatile compounds that can be analyzed by GC-MS. Branched alkanes, including this compound, can be present in foods from several sources. They may be naturally occurring, formed during processing (e.g., thermal degradation of other compounds), or migrate from packaging materials. nih.gov For instance, studies have identified branched alkanes in the volatile profiles of shrimp and tea. nih.gov Furthermore, research on food packaging has shown that branched alkanes like 4-methyl-heptane and 2,4-dimethyl-heptane can migrate from polypropylene/polyamide packaging into food products, where they can be detected by SPME-GC-MS analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While GC-MS is excellent for detection and tentative identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the precise molecular structure of a compound like this compound. researchgate.net Carbon-13 NMR (¹³C NMR) is particularly powerful for this purpose as it provides direct information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, and its chemical shift (position in the spectrum) reveals its chemical environment.

For this compound, ¹³C NMR would confirm the presence of 13 carbon atoms and their specific arrangement. The spectrum would show distinct signals for the methyl carbons, the propyl group carbons, the main nonane (B91170) chain carbons, and crucially, the specific signals for the branched carbons (C2 and C5), confirming their positions. Advanced 2D NMR techniques, such as Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY), can be used to further elucidate the connectivity between protons and carbons, providing unambiguous confirmation of the isomeric structure by distinguishing it from other compounds with the same molecular formula, such as 3-Methyl-5-propylnonane or 5-Methyl-5-propylnonane. nih.gov

Evolving Techniques for Enhanced Detection Sensitivity and Selectivity

To detect and quantify trace amounts of this compound in complex matrices, highly sensitive and selective analytical techniques are required. Advances in sample preparation and mass spectrometry have significantly improved the ability to analyze such compounds.

Headspace extraction is a powerful sample preparation technique for the analysis of volatile organic compounds (VOCs) in solid or liquid samples. mdpi.com This method involves analyzing the vapor phase (headspace) in equilibrium with the sample, thereby concentrating the volatile components and minimizing interference from the non-volatile matrix.

For the trace quantification of this compound, which is a volatile hydrocarbon, headspace solid-phase microextraction (HS-SPME) is particularly advantageous. oup.com In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample. The volatile analytes, including this compound, adsorb onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov This technique offers high enrichment factors, is solvent-free, and can be easily automated. The sensitivity of headspace methods can be further enhanced by optimizing parameters such as extraction temperature and time. acs.org

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, providing information about the mass-to-charge ratio of ionized molecules. When coupled with gas chromatography (GC), it allows for the separation and identification of individual components in a complex mixture. nih.gov

High-resolution mass spectrometry (HRMS) offers a significant advantage over unit-mass resolution instruments for the analysis of hydrocarbons. mdpi.com HRMS instruments, such as Fourier transform ion cyclotron resonance (FT-ICR) MS and Orbitrap MS, can measure mass with very high accuracy, typically to within a few parts per million (ppm). researchgate.net This level of precision allows for the determination of the elemental composition of an ion from its exact mass. acs.org In hydrocarbon analysis, this is crucial for distinguishing between isobaric species (molecules with the same nominal mass but different elemental formulas) and for confirming the identity of this compound (C₁₃H₂₈) in complex petroleum or environmental samples. researchgate.net The use of soft ionization techniques in conjunction with HRMS can also minimize fragmentation, preserving the molecular ion and simplifying spectral interpretation. researchgate.net

Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Propylnonane

Established Organic Synthesis Routes for Alkane Construction

The construction of a branched alkane such as 2-methyl-5-propylnonane relies on the formation of a specific carbon-carbon backbone. Established organic synthesis routes provide reliable, albeit sometimes lengthy, pathways to such molecules. These methods typically involve building the carbon skeleton with desired functional groups that can be removed in the final steps to yield the saturated hydrocarbon.

Application of the Classical Alcohol-Olefin-Paraffin Conversion

A traditional and versatile method for synthesizing alkanes is the three-step alcohol-olefin-paraffin conversion. This sequence involves the dehydration of a strategically chosen alcohol to form an alkene, which is subsequently hydrogenated to the corresponding alkane.

For the synthesis of this compound, a suitable tertiary alcohol precursor would be 2-methyl-5-propylnonan-5-ol. The synthesis would proceed as follows:

Dehydration of the Alcohol: The tertiary alcohol is treated with a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and heated. This promotes an elimination reaction (E1 mechanism for tertiary alcohols) where a water molecule is lost, forming a carbocation intermediate. A proton is then abstracted from an adjacent carbon, leading to the formation of a carbon-carbon double bond. This step would likely produce a mixture of alkene isomers, such as 2-methyl-5-propylnon-4-ene and 2-methyl-5-propylnon-5-ene.

Hydrogenation of the Olefin: The resulting mixture of alkenes is then subjected to catalytic hydrogenation to reduce the double bond. wikipedia.org This final step yields the saturated alkane, this compound. This direct conversion of alcohols to alkanes can also be achieved in a one-step process using hydrogen and iodine as a catalyst. osti.gov

Utility of Grignard Reagents in Branched Alkane Synthesis

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles essential for forming carbon-carbon bonds. byjus.comsigmaaldrich.com Their reaction with electrophiles like ketones, aldehydes, or epoxides is a cornerstone of organic synthesis. unacademy.com A plausible retrosynthetic analysis for this compound suggests two primary Grignard-based routes.

Route A: Grignard Addition to a Ketone

This route involves the reaction of a Grignard reagent with a ketone to form the carbon skeleton.

Step 1: Grignard Reaction. Propylmagnesium bromide could be reacted with nonan-5-one. The propyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. An acidic workup then protonates the resulting alkoxide to yield the tertiary alcohol, 2-methyl-5-propylnonan-5-ol.

Step 2: Dehydration and Hydrogenation. The alcohol is then converted to this compound via the alcohol-olefin-paraffin sequence described previously.

Route B: Alternative Grignard Addition

An alternative disconnection involves a different ketone and Grignard reagent.

Step 1: Grignard Reaction. Isobutylmagnesium bromide could be reacted with octan-4-one. The isobutyl group adds to the carbonyl, and subsequent workup would yield the same tertiary alcohol, 2-methyl-5-propylnonan-5-ol.

Step 2: Conversion to Alkane. The subsequent dehydration and hydrogenation steps would again lead to the final product.

The table below summarizes these classical approaches.

Method Key Precursors Intermediate Final Step
Alcohol-Olefin-Paraffin 2-methyl-5-propylnonan-5-ol Mixture of nonene isomers Catalytic Hydrogenation
Grignard Route A Propylmagnesium bromide, Nonan-5-one 2-methyl-5-propylnonan-5-ol Dehydration & Hydrogenation

Catalytic Hydrogenation Strategies for Saturated Hydrocarbon Formation

Catalytic hydrogenation is a crucial final step in many alkane syntheses, serving to convert unsaturated precursors like alkenes or alkynes into saturated alkanes. chemistrytalk.org The process involves the addition of molecular hydrogen (H₂) across double or triple bonds in the presence of a metal catalyst. wikipedia.org

The reaction is typically carried out by exposing a solution of the unsaturated compound to H₂ gas under pressure with a heterogeneous catalyst. libretexts.org The mechanism involves the adsorption of both the hydrogen and the unsaturated molecule onto the catalyst surface. The H-H bond is weakened, and hydrogen atoms are added sequentially to the carbons of the double bond. chemistrytalk.orglibretexts.org This addition occurs with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. chemistrytalk.org

For the synthesis of this compound from its corresponding alkene precursor (e.g., 2-methyl-5-propylnon-4-ene), various catalytic systems can be employed.

Catalyst Form Typical Conditions Activity
Palladium Pd/C (Palladium on Carbon)Room temperature, 1-4 atm H₂High activity, most common
Platinum PtO₂ (Adams' catalyst)Room temperature, 1-4 atm H₂Very high activity
Nickel Raney NiHigher temperature and pressureLower cost, used industrially

The choice of catalyst depends on factors like cost, desired reaction speed, and the presence of other functional groups in the molecule. For a simple alkene to alkane conversion, Pd/C is often the preferred choice due to its high efficacy and selectivity under mild conditions. libretexts.org

Exploration of Novel Synthetic Pathways for Stereochemical Control

The structure of this compound contains a chiral center at the C5 position. While the classical methods described above would produce a racemic mixture (an equal mixture of both enantiomers), modern synthetic chemistry offers advanced pathways for controlling stereochemistry.

One innovative strategy for the enantioselective synthesis of alkyl-branched alkanes involves an intramolecular hydride transfer. nih.govacs.org This method allows for the creation of stereochemically defined intermediates that can be converted into the final alkane with high optical purity. acs.org

A potential, though complex, application of this principle to synthesize a specific stereoisomer of this compound could be envisioned as follows:

Intermediate Synthesis: A key intermediate, an α-alkyl-γ-hydroxy-acetylene, is synthesized with a defined absolute stereochemistry at the hydroxyl-bearing carbon. nih.govacs.org

Intramolecular Hydride Transfer: This intermediate, complexed with a metal like cobalt, is treated with a Lewis acid. This generates a cation that is quenched by an intramolecular hydride transfer from the stereochemically defined position, effectively transferring the chirality to a new carbon center. acs.org

Hydrogenation and Reduction: The resulting acetylene (B1199291) is first hydrogenated to an alkane, and the ancillary hydroxyl group is subsequently removed through reductive elimination. acs.org

This approach provides a powerful tool for accessing specific stereoisomers of branched alkanes, which is crucial for applications in pheromone synthesis and materials science where precise molecular geometry is required. nih.gov

Reaction Mechanisms and Kinetics in Alkane Derivatization

Alkanes, or paraffins, are known for their chemical inertness due to the strength and low polarity of their C-C and C-H sigma bonds. alevelchemistry.co.ukwikipedia.org Consequently, their reactions typically require high energy input, such as heat or UV light, and proceed via highly reactive intermediates like free radicals. msu.edu

The most common derivatization reaction for alkanes is free-radical halogenation. byjus.compearson.com In this substitution reaction, a hydrogen atom is replaced by a halogen atom. byjus.com The mechanism is a chain reaction characterized by three distinct steps: initiation, propagation, and termination. libretexts.org

Mechanism of Free-Radical Chlorination of this compound:

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) by UV light or heat, generating two highly reactive chlorine radicals (Cl•).

Cl₂ + hν → 2 Cl•

Propagation: These radicals then propagate the chain reaction in a two-step cycle.

A chlorine radical abstracts a hydrogen atom from the alkane to form hydrogen chloride (HCl) and an alkyl radical. The stability of the resulting alkyl radical influences the regioselectivity (tertiary > secondary > primary). In this compound, hydrogen abstraction can occur at multiple positions, leading to a mixture of products.

The newly formed alkyl radical reacts with another molecule of Cl₂ to form a chloroalkane and a new chlorine radical, which continues the chain.

Termination: The chain reaction is terminated when two radicals combine to form a stable molecule.

Computational Chemistry and Theoretical Investigations of 2 Methyl 5 Propylnonane

Molecular Dynamics Simulations for Structural Behavior

While conformational analysis provides a static picture of stable structures, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's movement over time. acs.org This technique is a powerful tool for studying both equilibrium and non-equilibrium properties of branched alkanes. scispace.com

To perform an MD simulation of 2-methyl-5-propylnonane, a force field is required. A force field is a set of parameters and equations that describes the potential energy of the system as a function of its atomic coordinates. It includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). By simulating a large ensemble of molecules, MD can predict macroscopic properties such as density, viscosity, and surface tension at various temperatures. acs.org

Table 2: Typical Parameters and Outputs of a Molecular Dynamics Simulation for Liquid this compound.
Simulation Parameter/OutputDescriptionExample Value/Result
Force FieldSet of equations and parameters to describe inter- and intramolecular interactions.TraPPE-UA, OPLS-AA
EnsembleStatistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure).NPT (Isothermal-isobaric)
TemperatureSimulated system temperature.298 K (25 °C)
Simulation TimeTotal time over which the molecular motion is simulated.100 nanoseconds
Calculated Property (Output)Macroscopic or microscopic properties derived from the simulation trajectory.Density, Self-diffusion coefficient, Radial distribution functions

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of a molecule's electronic structure. Methods like Density Functional Theory (DFT) offer a favorable balance between computational cost and accuracy for organic molecules. nrel.gov

For this compound, these calculations can determine its optimized three-dimensional geometry, corresponding to the lowest energy structure on the potential energy surface. They also yield fundamental electronic properties, such as the total electronic energy, which is a measure of the molecule's stability. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), gives insight into the molecule's reactivity. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.

Furthermore, quantum chemical calculations can map the electron density distribution, revealing how charge is distributed across the molecule and identifying any polar regions, although alkanes are generally nonpolar. These calculations are also essential for accurately determining the relative stabilities of different structural isomers of C₁₃H₂₈. nrel.gov

Table 3: Hypothetical Results from a Quantum Chemical Calculation (DFT) for this compound.
PropertyDescriptionHypothetical Value
Total Electronic EnergyThe total energy of the molecule's electrons in the field of the nuclei.-512.5 Hartrees
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-8.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.+1.2 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO, related to chemical stability.9.7 eV
Dipole MomentA measure of the overall polarity of the molecule.~0.0 D (Debye)

Graph Theoretical Approaches in Alkane Topology and Isomerism

Graph theory provides a powerful framework for analyzing the structure of molecules by abstracting them into mathematical graphs. In this context, the carbon skeleton of an alkane like this compound is represented as a graph where vertices correspond to carbon atoms and edges represent C-C bonds. revistaproyecciones.cl This simplification allows for the systematic study of molecular connectivity and branching.

A key application of chemical graph theory is the calculation of topological indices (also known as molecular descriptors). kashanu.ac.ir These are numerical values derived from the graph that quantify aspects of its size, shape, and branching. mdpi.com Well-known indices include the Wiener index (based on the sum of distances between all pairs of vertices) and the Zagreb indices (based on the degrees of the vertices).

These topological indices are widely used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov By finding statistical correlations between the calculated indices and experimentally measured physicochemical properties (like boiling point, density, or viscosity) for a series of related compounds, predictive models can be developed. For the 18 structural isomers of octane (B31449), for example, topological descriptors have been successfully used to model their properties. nih.gov This approach can be extended to the numerous isomers of tridecane (C₁₃H₂₈), including this compound, to predict their properties based solely on their molecular structure.

Table 4: Selected Topological Indices and Their Conceptual Basis for the Carbon Skeleton of this compound.
Topological IndexConceptual BasisInformation Encoded
Wiener Index (W)Sum of the lengths of the shortest paths between all pairs of vertices.Molecular size and branching.
First Zagreb Index (M₁)Sum of the squares of the degrees of all vertices.Branching.
Second Zagreb Index (M₂)Sum of the products of the degrees of adjacent vertices.Connectivity of bonds.
Randić Connectivity Index (χ)Sum over all edges of (dᵢdⱼ)^(-1/2), where dᵢ and dⱼ are the degrees of the vertices of the edge.Molecular branching and complexity.

Environmental and Biological Occurrence, Fate, and Transformation of 2 Methyl 5 Propylnonane

Natural Occurrence and Detection in Biological Systems

Presence in Microbial Metabolites and Emissions

Direct evidence for the production of 2-Methyl-5-propylnonane as a microbial metabolite is not extensively documented in scientific literature. However, its isomer, 3-Methyl-5-propylnonane, has been identified as a volatile organic compound (VOC) in the breath of individuals with oral malodor, suggesting it may be a product of bacterial metabolism within the oral microbiome chemicalbook.com. Alkanes are known constituents of microbial cells and can be produced or metabolized by a wide range of bacteria and fungi researchgate.net. Given that microorganisms can produce a diverse array of branched-chain hydrocarbons, it is plausible that this compound could be a minor metabolite in specific microbial species or consortia, even if it has not been widely reported.

Identification in Plant-Derived Volatiles and Extracts

Similar to its microbial occurrence, direct identification of this compound in plant volatiles is not prominent in available research. However, the closely related isomer, 3-Methyl-5-propylnonane, has been identified as a natural product in chili peppers (Capsicum species) chemicalbook.com. Plants produce a vast array of volatile organic compounds, including various alkanes, which serve as chemo-attractants or protective agents against water loss researchgate.net. The presence of a structural isomer in a common plant species suggests that other isomers, such as this compound, could potentially be synthesized through related biosynthetic pathways in other plant species, though they may be present in trace amounts.

Role as Chemical Marker in Biogenic Signatures

The role of this compound as a specific chemical marker is not yet established. However, branched-chain alkanes are significant components of biogenic signatures in various organisms. In insects, methyl-branched cuticular hydrocarbons are crucial for host recognition by parasitoids. The specific pattern and composition of these alkanes can act as a reliable indicator for discriminating between host and non-host species. The presence or absence of certain methyl alkanes can determine whether a host is accepted or rejected.

As a potential product of bacterial metabolism, its isomer 3-Methyl-5-propylnonane has been studied as part of the volatilome associated with oral malodor, indicating its potential as a biomarker for specific microbial activities in the human body chemicalbook.com. While data for this compound is lacking, its structural similarity suggests it could serve a similar role as a chemical marker if found to be consistently produced by a specific biological source, such as a particular bacterial species or insect.

Biodegradation Pathways and Microbial Metabolism of Alkanes

The biodegradation of this compound is governed by the general principles of hydrocarbon metabolism by microorganisms. As a branched alkane, its degradation is typically more challenging for microbes than that of linear alkanes due to steric hindrance at the branching points nih.gov. Nevertheless, many microorganisms possess specialized enzymatic machinery to break down these complex molecules.

Enzymatic Mechanisms Involved in Hydrocarbon Degradation

The microbial degradation of alkanes, including branched variants, is initiated by oxygenase enzymes that introduce an oxygen atom into the inert hydrocarbon molecule, making it more reactive. This initial activation is the most critical and energy-intensive step researchgate.net.

Key enzyme systems involved include:

Alkane Hydroxylases (AlkB): These are integral membrane non-heme iron monooxygenases that are widespread in alkane-degrading bacteria. The AlkB system is primarily known for oxidizing medium-chain n-alkanes (C5–C12) but can also act on branched and cyclic alkanes frontiersin.org.

Cytochrome P450 Monooxygenases: This diverse family of enzymes is crucial for degrading a wide range of substrates, including alkanes. In some bacteria, such as Alcanivorax borkumensis, specific P450 enzymes are strongly induced by isoprenoid hydrocarbons (branched alkanes), indicating a specialized role in their degradation nih.gov.

Long-Chain Alkane Monooxygenases (LadA): These flavin-dependent enzymes are specialized for the oxidation of long-chain alkanes (C15 and longer) nih.gov.

Following the initial hydroxylation to form an alcohol, the metabolic pathway proceeds through oxidation to an aldehyde and then to a carboxylic acid, catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, respectively. The resulting fatty acid can then enter the β-oxidation pathway for complete mineralization frontiersin.orgnih.gov.

Key Enzymes in Aerobic Alkane Degradation
Enzyme FamilyFunctionTypical SubstratesExample Organism
Alkane Hydroxylase (AlkB)Initial hydroxylation of alkanesMedium-chain n-alkanes, branched alkanesPseudomonas putida
Cytochrome P450Hydroxylation of diverse hydrocarbonsBranched alkanes (isoprenoids), aromaticsAlcanivorax borkumensis
LadA MonooxygenaseInitial hydroxylation of long-chain alkanesLong-chain n-alkanes (C15-C36)Geobacillus thermodenitrificans
Alcohol DehydrogenaseOxidizes alcohol to aldehydePrimary and secondary alcoholsWidespread
Aldehyde DehydrogenaseOxidizes aldehyde to carboxylic acidAldehydesWidespread

Anaerobic and Aerobic Biotransformation Studies

The biotransformation of alkanes can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the mechanisms differ significantly.

Aerobic Biotransformation: This is the most studied and generally faster pathway for alkane degradation . The process begins with the terminal or subterminal oxidation of the alkane chain researchgate.net.

Terminal Oxidation: The most common pathway, where a terminal methyl group is oxidized to a primary alcohol, which is then converted to a fatty acid and enters β-oxidation frontiersin.org.

Subterminal Oxidation: The alkane is oxidized at a subterminal carbon atom, forming a secondary alcohol. This is further oxidized to a ketone and then an ester before being cleaved into a shorter fatty acid and an alcohol, which are then metabolized nih.gov. For a branched alkane like this compound, subterminal oxidation at various points on the main chain is a likely route.

Anaerobic Biotransformation: Anaerobic degradation is a slower process carried out by specialized bacteria and archaea, often using sulfate, nitrate, or other compounds as electron acceptors instead of oxygen frontiersin.org. The initial activation of the highly stable C-H bond without oxygen is a significant biochemical challenge.

Fumarate (B1241708) Addition: The most well-documented mechanism for anaerobic alkane activation involves the addition of the alkane to a fumarate molecule. This reaction is catalyzed by the enzyme alkylsuccinate synthase, forming an alkylsuccinate derivative mdpi.com. This derivative is then further metabolized via a modified β-oxidation pathway. This pathway has been confirmed for a range of linear and branched alkanes.

While aerobic degradation is generally more rapid, anaerobic pathways are crucial for the remediation of deep subsurface environments, such as oil reservoirs and contaminated aquifers, where oxygen is absent researchgate.net.

Comparison of Aerobic and Anaerobic Alkane Biodegradation
FeatureAerobic DegradationAnaerobic Degradation
Electron Acceptor Oxygen (O₂)Sulfate (SO₄²⁻), Nitrate (NO₃⁻), etc.
Initial Activation Step Hydroxylation via monooxygenases (e.g., AlkB, P450)Fumarate addition via alkylsuccinate synthase
Key Intermediate Alcohol, Aldehyde, Fatty AcidAlkylsuccinate
Degradation Rate Generally fasterGenerally slower
Typical Environments Surface soils, aerated watersDeep sediments, contaminated aquifers, oil reservoirs

Environmental Distribution and Analytical Monitoring in Various Media

The environmental presence of this compound, a branched-chain alkane, is primarily linked to anthropogenic activities, particularly in industrial settings where complex hydrocarbon mixtures are utilized or generated. Understanding its distribution and developing precise analytical methods for its detection are crucial for monitoring its environmental fate.

Occurrence in Industrial Byproducts and Waste Streams (e.g., Oily Sludge)

This compound and its isomers have been identified as components of complex hydrocarbon mixtures found in industrial waste products. A notable example is its presence in oily sludge, a significant waste stream generated by the petroleum industry.

Detailed analysis of oily sludge has revealed the presence of a structural isomer, 3-Methyl-5-propylnonane, alongside a variety of other hydrocarbon compounds. The qualitative analysis of organic components in oily sludge from oil and water treatment systems has been conducted using gas chromatography-mass spectrometry (GC-MS). This research highlights the complex nature of such waste, containing a wide array of aliphatic and aromatic hydrocarbons.

The following table details the hydrocarbon compounds identified in oily sludge, illustrating the complex matrix in which isomers of this compound can be found.

Table 1: Hydrocarbon Compounds Identified in Oily Sludge

No. Oily Sludge Compound Sludge Containing Polymers Compound
1 1,2,4-Trimethyl-cyclopentane Butyrolactone
2 2,3-Dimethyl-hexane Octane (B31449)
3 2-Methyl-heptane 2-Methyl-3-heptene
4 3-Methyl-heptane 1,2,3-Trimethyl-cyclopentane
5 Trans-1,3-dimethyl-cyclohexane 2,3-Dimethyl-hexane
6 1,1-Dimethyl-cyclohexane 2-Methyl-heptane
7 1-Ethyl-2-methyl-cyclopentane 3-Methyl-heptane
8 Trans-4-octene Cis-1,3-dimethyl-cyclohexane
9 Octane 1-Ethyl-1-methyl-cyclopentane
10 1,3-Dimethyl-cyclohexane Trans-1,2-dimethyl-cyclohexane
11 2-Methyl-2-phenol butenoate Octane
12 4,7-Dimethyl-undecane 1,4-Dimethyl-cyclohexane
16 2,6,10-Trimethyl-dodecane 4-Methyl-dodecane
17 3-Methyl-5-propyl-nonane 2,6,11-Trimethyl-dodecane
18 Octadecane Hexadecane
19 3,8-Dimethyl-undecane 2,6,10-Trimethyl-pentadecane
20 2,6,11-Trimethyl-dodecane 2,7,10-Trimethyl-dodecane
21 Nonadecane Tridecane
22 2,6,10-Trimethyl-dodecane 5-(1-Methylpropyl)-nonane
23 3,8-Dimethyl-undecane Nonadecane
26 3-Methyl-5-propyl-nonane

Data sourced from a study on the composition of hydrocarbon compounds in oily sludge.

The presence of these compounds in industrial byproducts underscores the potential for their release into the environment through various disposal or leakage pathways.

Methods for Environmental Tracing and Quantification (excluding ecotoxicity assessments)

The detection and quantification of specific branched alkanes like this compound in complex environmental matrices require sophisticated analytical techniques. Due to its non-polar nature and volatility, gas chromatography coupled with a sensitive detector is the method of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of this compound. This technique separates the individual components of a mixture in the gas chromatograph, and the mass spectrometer then provides detailed structural information, allowing for confident identification. For complex mixtures like those found in industrial waste, high-resolution capillary columns are employed to achieve the necessary separation of isomers. The mass spectrum of this compound would exhibit a characteristic fragmentation pattern, which can be compared to spectral libraries for confirmation.

Sample Preparation is a critical step in the analytical process. For solid or semi-solid matrices like oily sludge, extraction with a suitable organic solvent is necessary to isolate the hydrocarbons. Common extraction techniques include Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction. The resulting extract is often complex and requires a cleanup step to remove interfering substances. This is typically achieved using column chromatography with an adsorbent like silica (B1680970) gel or Florisil.

For the quantification of this compound, an internal standard is typically added to the sample before extraction. This allows for the correction of any losses that may occur during sample preparation and analysis. The concentration of the target analyte is then determined by comparing its peak area in the chromatogram to that of the internal standard.

While specific validated methods for the routine monitoring of this compound in various environmental media are not widely documented in publicly available literature, the general methodologies for the analysis of C10-C40 hydrocarbons are well-established and can be adapted for this purpose. The development of specific methods would require the availability of a certified reference standard for this compound to ensure the accuracy and reliability of the quantification.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Methyl-5-propylnonane, and how can purity be optimized during purification?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of unsaturated precursors or alkylation of shorter-chain alkanes. Purification via fractional distillation under controlled vacuum conditions is recommended to isolate high-purity fractions. Ensure inert gas environments during synthesis to prevent oxidation. Handling should follow protocols for volatile organics, including chemical fume hood use and PPE (lab coats, gloves, goggles) . The compound’s CAS registry (31081-17-1) and molecular formula (C₁₃H₂₈) should be cross-verified to confirm identity .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve branching patterns (e.g., methyl and propyl substituents).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use high-resolution GC-MS with non-polar columns to separate isomers and confirm molecular ion peaks (m/z 184 for C₁₃H₂₈⁺).
  • Reference Standards : Calibrate instruments using certified alkane standards (e.g., n-alkane mixtures) to ensure accuracy .

Q. How is the IUPAC nomenclature applied to resolve structural ambiguity in branched alkanes like this compound?

  • Methodological Answer : Follow IUPAC rules to identify the longest carbon chain (nonane backbone) and assign substituents the lowest possible locants. For this compound, the methyl group is at C2 and the propyl group at C5. Systematic naming avoids confusion with alternative isomers (e.g., 5-methyl-2-propylnonane) .

Advanced Research Questions

Q. What computational strategies are recommended to predict physicochemical properties or reaction pathways of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model conformational flexibility using software like GROMACS, incorporating force fields (e.g., OPLS-AA) for branched alkanes.
  • Density Functional Theory (DFT) : Calculate thermodynamic properties (e.g., enthalpy of formation) using Gaussian or ORCA. Validate results against experimental data from PubChem or NIST Chemistry WebBook .
  • Limitations : Address discrepancies between computational and experimental data by refining solvent models or entropy corrections .

Q. How can researchers assess the environmental persistence and ecotoxicological impact of this compound?

  • Methodological Answer :

  • Biodegradation Studies : Conduct OECD 301 tests to evaluate aerobic degradation in soil/water systems.
  • Environmental Precautions : Prevent drainage contamination; use inert absorbents (e.g., sand) for spill cleanup .
  • Structure-Activity Relationships (SAR) : Compare logP values and bioaccumulation potential with structurally similar alkanes to predict toxicity .

Q. How should contradictory data on physical properties (e.g., boiling points) be resolved in literature reviews?

  • Methodological Answer :

  • Source Validation : Cross-reference data from authoritative databases (PubChem, NIST) and peer-reviewed studies.
  • Experimental Replication : Reproduce measurements under standardized conditions (e.g., ASTM methods), controlling for impurities and storage artifacts (e.g., degradation in light or oxygen) .
  • Meta-Analysis : Use statistical tools to identify outliers and synthesize consensus values .

Methodological Frameworks

  • Experimental Design : Reference Figure 4 in for structuring studies, ensuring alignment between hypotheses, data collection, and analysis .
  • Data Reliability : Critically evaluate sources using academic databases (e.g., PubMed, Web of Science) to avoid reliance on non-peer-reviewed platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.